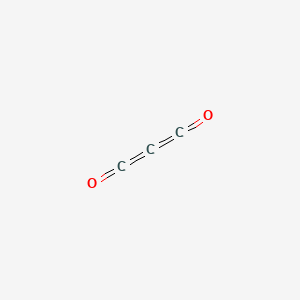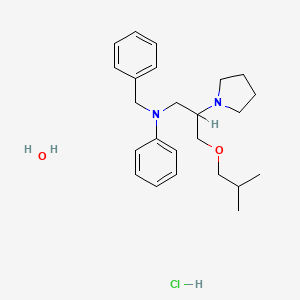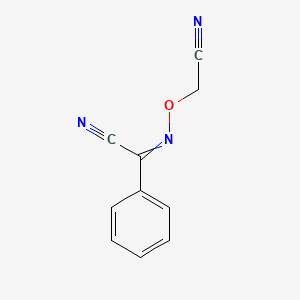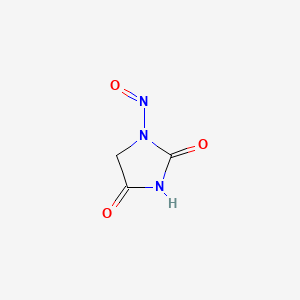
Carbon suboxide
Vue d'ensemble
Description
Carbon suboxide, or tricarbon dioxide, is an organic, oxygen-containing chemical compound with the formula C3O2 and structure O=C=C=C=O . It’s a cumulene with four cumulative double bonds . It’s one of the stable members of the series of linear oxocarbons O=Cn=O, which also includes carbon dioxide (CO2) and pentacarbon dioxide (C5O2) .
Synthesis Analysis
Carbon suboxide is synthesized by warming a dry mixture of phosphorus pentoxide (P4O10) and malonic acid or its esters . It can also be considered as the anhydride of malonic anhydride, i.e., the “second anhydride” of malonic acid . A study from Texas A&M University discusses the plasmachemical synthesis of Carbon suboxide .Molecular Structure Analysis
The C3O2 molecule is linear, with pπ-pπ bonding . The electronic structure of Carbon suboxide has been studied using the valence bond method . The C–CO bond in Carbon suboxide is unique in the sense that it cannot be assigned as either a dative or electron sharing bond, but it is an admixture of electron sharing and dative components, together with a high contribution of ionic character .Physical And Chemical Properties Analysis
Carbon suboxide is a colorless gas with a strong, pungent odor . It has a molar mass of 68.031 g·mol−1 . It’s soluble in 1,4-dioxane, ether, xylene, CS2, and tetrahydrofuran . It has a melting point of −111.3 °C and a boiling point of 6.8 °C . Its refractive index (nD) is 1.4538 (at 6 °C) .Applications De Recherche Scientifique
1. Synthetic Chemistry
Carbon suboxide (C3O2) has significantly grown in importance in synthetic chemistry since the 1960s, particularly in the synthesis of heterocyclic compounds. Its role as a “bisketene” makes it useful for the preparation of various organic compounds, including those involving photochemical reactions (Kappe & Ziegler, 1974).
2. Astrophysical Applications
C3O2 is considered a potential source of CO and atomic carbon emissions observed in cometary comae. Studies have examined its formation and stability in space environments, especially in cometary nuclei and interstellar icy grain mantles. This research is crucial for understanding astrophysical phenomena and the potential for detecting C3O2 in these environments (Gerakines & Moore, 2001).
3. Catalysis
Research has also explored the use of carbon suboxide in catalysis. For instance, a study focused on a platinum-based catalyst developed on titanium suboxides for the oxygen reduction reaction in fuel cells. This study highlights the potential of carbon suboxide in creating more efficient and stable catalysts (Esfahani et al., 2017).
4. Photochemistry
The photochemical properties of C3O2 have been extensively studied, with research focusing on its absorption spectrum, fluorescence, and photochemical decomposition. These studies contribute to a deeper understanding of the photochemistry of molecules containing carbonyl groups and the potential applications of C3O2 in this field (Thompson & Healey, 1936).
5. Origin of Biomolecules
Carbon suboxide has been investigated as a potential starting material for the synthesis of biomolecules on the primitive Earth. It has been shown to react with various compounds under UV irradiation in an aqueous medium to form amino acids, suggesting its significant role in the prebiotic chemistry (Yanagawa & Egami, 1981).
6. Environmental Science
Studies have also explored the role of carbon suboxide in the abiotic degradation of aromatic compounds in soil, shedding light on natural degradation processes and the formation of volatile compounds in environmental contexts (Huber, Kilian, & Scholer, 2007).
7. Nanotechnology
Carbon nanotubes have been synthesized using carbon suboxide at low temperatures, demonstrating a novel route for nanotube formation. This advancement in nanotechnology shows the versatility of carbon suboxide in material science (Shao et al., 2004).
8. Organometallic Chemistry
Carbon suboxide reacts with various organometallic compounds, enabling the synthesis of diverse metal derivatives with potential applications in chemistry and materials science. This includes the formation of ketenyl and ketenylidene complexes, highlighting its versatility in organometallic reactions (Paiaro & Pandolfo, 1991).
Safety And Hazards
Orientations Futures
The future directions of Carbon suboxide research could involve further exploration of its synthesis, reactions, and potential applications. For instance, the Stanford Forum on the Science of Energy Transition has explored practical pathways to a decarbonized future , and Carbon suboxide, as a carbon compound, could potentially play a role in such initiatives.
Propriétés
InChI |
InChI=1S/C3O2/c4-2-1-3-5 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEVIACKFGQMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C=O)=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26375-16-6 | |
| Record name | 1,2-Propadiene-1,3-dione, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26375-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70198443 | |
| Record name | Carbon suboxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbon suboxide | |
CAS RN |
504-64-3 | |
| Record name | 1,2-Propadiene-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbon suboxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbon suboxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBON SUBOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M2M4H5WEJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[3-(2,4-Dinitroanilino)propanimidoyloxy]ethanesulfonic acid](/img/structure/B1218117.png)


![Phenol, 4-[(1E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-buten-1-yl]-, 1-(dihydrogen phosphate)](/img/structure/B1218124.png)

![[7-(2-methylbut-2-enoyloxy)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 2-(hydroxymethyl)but-2-enoate](/img/structure/B1218127.png)